1-[1-(2,4-Difluorophenyl)ethyl]piperazine
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Overview
Description
1-[1-(2,4-Difluorophenyl)ethyl]piperazine is a chemical compound belonging to the piperazine family. It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a piperazine ring.
Preparation Methods
The synthesis of 1-[1-(2,4-Difluorophenyl)ethyl]piperazine typically involves the reaction of 2,4-difluoroacetophenone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
1-[1-(2,4-Difluorophenyl)ethyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common for this compound, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
Scientific Research Applications
1-[1-(2,4-Difluorophenyl)ethyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Difluorophenyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(2,4-Difluorophenyl)ethyl]piperazine can be compared with other similar compounds, such as:
1-[1-(2,4-Dichlorophenyl)ethyl]piperazine: This compound has chlorine atoms instead of fluorine, which may result in different chemical and biological properties.
1-[1-(2,4-Dimethylphenyl)ethyl]piperazine:
1-[1-(2,4-Difluorophenyl)propyl]piperazine: The longer alkyl chain in this compound may affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-[1-(2,4-difluorophenyl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9(16-6-4-15-5-7-16)11-3-2-10(13)8-12(11)14/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJJNHMMZQNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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